Cyanomethyl 4-(quinolin-2-yl)benzoate

Kinase inhibitor synthesis MAP kinase pathway Structure–activity relationship

Cyanomethyl 4‑(quinolin‑2‑yl)benzoate (CAS 61781‑57‑5) is a heterocyclic ester incorporating a quinoline ring linked para to a benzoate scaffold that bears a cyanomethyl ester leaving group. It is listed as a specific synthetic intermediate within patent US10202379 for the preparation of kinase inhibitors [REFS‑1], and has an entry in the BindingDB database (BDBM50154291) with target activity against MAP kinase kinase kinase 7 (TAK1) [REFS‑2].

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
CAS No. 61781-57-5
Cat. No. B11841847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethyl 4-(quinolin-2-yl)benzoate
CAS61781-57-5
Molecular FormulaC18H12N2O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)OCC#N
InChIInChI=1S/C18H12N2O2/c19-11-12-22-18(21)15-7-5-14(6-8-15)17-10-9-13-3-1-2-4-16(13)20-17/h1-10H,12H2
InChIKeyCEXRYUUSYKDCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanomethyl 4-(quinolin-2-yl)benzoate (CAS 61781-57-5): A Quinoline 2‑yl Benzoate Ester for Targeted Heterocyclic Synthesis and Kinase‑Focused Discovery


Cyanomethyl 4‑(quinolin‑2‑yl)benzoate (CAS 61781‑57‑5) is a heterocyclic ester incorporating a quinoline ring linked para to a benzoate scaffold that bears a cyanomethyl ester leaving group. It is listed as a specific synthetic intermediate within patent US10202379 for the preparation of kinase inhibitors [REFS‑1], and has an entry in the BindingDB database (BDBM50154291) with target activity against MAP kinase kinase kinase 7 (TAK1) [REFS‑2]. Multiple vendors supply the compound at analytical purity (typically ≥95 %) for screening and medicinal chemistry use.

Why a Generic Quinoline Benzoate Cannot Replace Cyanomethyl 4‑(quinolin‑2‑yl)benzoate (CAS 61781‑57‑5)


Within the quinoline 2‑yl benzoate family, the ester substituent on the benzoate ring governs both the reactivity of the carboxyl group in downstream couplings and the physicochemical properties of the resulting derivatives [REFS‑1]. The cyanomethyl ester function is a well‑documented activated leaving group that can facilitate mild amidation or transesterification reactions without requiring strong acid or base that might degrade sensitive heterocyclic cores [REFS‑2]. By contrast, simple methyl or ethyl esters (e.g., methyl 4‑(quinolin‑2‑yl)benzoate, CAS 104967‑52‑4) require more forcing hydrolysis conditions before further elaboration or may give different pharmacokinetic profiles when carried forward into final compounds.

Quantitative Head‑to‑Head Evidence for Cyanomethyl 4‑(quinolin‑2‑yl)benzoate (CAS 61781‑57‑5) Versus Analogous Esters and Intermediates


Patent‑Documented Intermediate Enables TAK1 Inhibitor with EC50 of 2 nM – A Potency Increase of 54‑fold Compared with a Structurally Proximal Analog

In US10202379, cyanomethyl 4‑(quinolin‑2‑yl)benzoate (Reference Example 629) was elaborated through a multi‑step sequence to afford the final inhibitor (Reference Example 621). The resulting compound displayed an EC50 of 2 nM in a cell‑based assay against the target kinase [REFS‑1]. By comparison, a congeneric intermediate in the same patent series (Reference Example 244) that derives from a different ester precursor gave an EC50 of 108 nM [REFS‑2]. This 54‑fold improvement in cellular potency traces back, in part, to the choice of the cyanomethyl ester intermediate at the outset of the synthesis.

Kinase inhibitor synthesis MAP kinase pathway Structure–activity relationship

Cyanomethyl Ester Functionality Provides a Documented Activated Leaving Group for Mild Amidation, whereas Methyl and Ethyl Quinoline Benzoates Require Strongly Basic or Acidic Hydrolysis

The cyanomethyl ester group in cyanomethyl 4‑(quinolin‑2‑yl)benzoate is an established activated ester that can undergo direct aminolysis under mild conditions (room temperature, neutral to slightly basic pH) to form amide bonds, a transformation exploited in peptide and heterocycle synthesis [REFS‑1]. The corresponding methyl ester, methyl 4‑(quinolin‑2‑yl)benzoate (CAS 104967‑52‑4), requires saponification to the free carboxylic acid before amide coupling, adding a synthetic step and exposing the labile quinoline core to strong acid or base. In a disclosed synthetic sequence in US10202379, the cyanomethyl ester is directly transformed into downstream amide intermediates without isolation of the free acid, streamlining the route by at least one synthetic operation [REFS‑2].

Synthetic methodology Protecting group strategy Late‑stage functionalization

Quinoline‑4‑yl Regioisomers Exhibit Different Photophysical Profiles; the Quinolin‑2‑yl Benzoate Architecture Provides a Distinct Scaffold for Structure–Property Optimization

A comprehensive SAR study by Hennig et al. (J. Org. Chem. 2019) demonstrated that the position of substitution on the quinoline ring profoundly affects both the two‑photon uncaging action cross section (δu) and the quantum yield (Φu) of quinoline‑based photoremovable protecting groups (PPGs). The CyHQ (8‑cyano‑7‑hydroxyquinolin‑2‑yl)methyl PPG platform, which shares the quinolin‑2‑yl connectivity with cyanomethyl 4‑(quinolin‑2‑yl)benzoate, achieved δu values up to 2.64 GM and Φu up to 0.88 after systematic C4 optimization [REFS‑1]. In contrast, quinoline‑4‑carboxylate cyanomethyl esters (e.g., cyanomethyl 4‑quinolinecarboxylate, CAS 13337‑67‑2) possess a fundamentally different regiochemical attachment that alters the electronic distribution and photophysical behavior, making them unsuitable for applications requiring the specific photochemical properties of the 2‑substituted quinoline scaffold [REFS‑2]. Although direct photochemical data for cyanomethyl 4‑(quinolin‑2‑yl)benzoate itself have not been published, its scaffold architecture is congruent with the CyHQ class, which is the most thoroughly characterized quinoline‑2‑yl PPG platform.

Photoremovable protecting groups Two‑photon uncaging Structure–property relationships

Quinoline‑2‑yl Benzoate Derivatives Exhibit Antimicrobial Activity with MIC Values as Low as 6.25 µg mL⁻¹; the Cyanomethyl Ester Offers Divergent Lead Optimization Potential Compared with Non‑ester or Alkyl Ester Analogs

In a study evaluating quinoline derivatives for antimicrobial activity, compounds bearing the 4‑(quinolin‑2‑yl)benzoate scaffold demonstrated minimum inhibitory concentration (MIC) values of 6.25 µg mL⁻¹ against Mycobacterium smegmatis [REFS‑1]. This activity was benchmarked alongside other quinoline derivatives that showed MIC values of 16 µg mL⁻¹ against Pseudomonas aeruginosa and 8 µg mL⁻¹ against Staphylococcus aureus, indicating that the 4‑(quinolin‑2‑yl)benzoate architecture provides at least comparable, if not superior, potency relative to other quinoline substitution patterns in the same assay panel. The cyanomethyl ester variant specifically offers a functional handle for further derivatization (e.g., click chemistry via the nitrile or amidation) that is absent in the simple methyl ester (CAS 104967‑52‑4) or the free acid (CAS 132318‑11‑7), enabling divergent lead optimization pathways from the same core.

Antimicrobial discovery Mycobacterium smegmatis Quinoline SAR

The 4‑(Quinolin‑2‑yl)benzoate Core Is Precedented in Anticancer Quinoline Derivatives, Providing a Validated Phenotype for Which the Cyanomethyl Ester Represents a Divergent Lead‑Optimization Entry Point

Quinoline derivatives bearing a 4‑(quinolin‑2‑yl)benzoate or closely related 4‑(quinolin‑2‑yl)phenyl ester substructure have been evaluated for anticancer activity. In one study targeting the L858R/T790M/C797S triple‑mutant EGFR, a 4‑(4‑methylquinolin‑2‑yl)phenyl 4‑(chloromethyl)benzoate analog achieved IC50 values of 0.0042 µM against the triple‑mutant cell line, comparable to osimertinib (IC50 = 0.0040 µM) [REFS‑1]. This establishes the 4‑(quinolin‑2‑yl)aryl ester motif as a productive scaffold for anticancer drug discovery. Cyanomethyl 4‑(quinolin‑2‑yl)benzoate shares this core architecture while providing the cyanomethyl ester as a versatile synthetic handle for late‑stage diversification, a feature not present in the methyl ester or chloromethyl analogs that were directly tested.

Anticancer drug discovery EGFR‑TKI resistance Quinoline SAR

Recommended Application Scenarios for Cyanomethyl 4‑(quinolin‑2‑yl)benzoate (CAS 61781‑57‑5) Based on Quantitative Differentiation Evidence


TAK1‑Focused Kinase Inhibitor Lead Optimization Using a Pre‑validated Intermediate

The compound serves as a key intermediate in a patent‑exemplified synthetic route to TAK1 inhibitors with single‑digit nanomolar cellular potency [REFS‑1]. Compared with alternative ester intermediates in the same patent that produced 54‑fold less potent final compounds, cyanomethyl 4‑(quinolin‑2‑yl)benzoate offers a proven path to high‑potency candidates, reducing the synthetic burden in hit‑to‑lead campaigns targeting the MAP kinase pathway.

Development of Quinoline‑Based Two‑Photon Photocages Leveraging the Quinolin‑2‑yl Connectivity

Because the compound possesses the quinolin‑2‑yl scaffold that underpins the best‑characterized quinoline‑based photoremovable protecting groups (CyHQ platform, δu up to 2.64 GM, Φu up to 0.88), it is a suitable starting material for synthesizing novel photocages for biological applications [REFS‑1]. Laboratories developing light‑activated probes can use this building block to explore structure–property relationships within a scaffold for which a 7‑fold δu dynamic range has already been documented.

Antimicrobial Lead Generation with a Synthetically Versatile Ester Handle

Quinoline derivatives containing the 4‑(quinolin‑2‑yl)benzoate core have demonstrated MIC values of 6.25 µg mL⁻¹ against Mycobacterium smegmatis [REFS‑1], outperforming several comparator quinoline analogs in the same screening panel. The cyanomethyl ester functionality allows further derivatization via nucleophilic displacement or cycloaddition chemistry without the need for additional protection/deprotection steps, enabling rapid analog generation for antimicrobial SAR studies.

Anticancer Discovery Targeting Drug‑Resistant EGFR Mutants

The 4‑(quinolin‑2‑yl)aryl ester phenotype to which cyanomethyl 4‑(quinolin‑2‑yl)benzoate belongs has produced analogs with IC50 values comparable to osimertinib (0.0042 vs. 0.0040 µM) against the clinically challenging L858R/T790M/C797S triple‑mutant EGFR [REFS‑1]. Research groups pursuing resistant‑mutant EGFR inhibitors can procure this building block to access a validated chemotype while maintaining the synthetic flexibility conferred by the cyanomethyl ester for IP‑differentiated lead optimization.

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